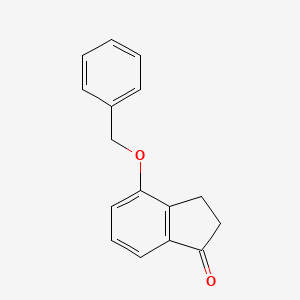

4-(benzyloxy)-2,3-dihydro-1H-inden-1-one

Overview

Description

4-Benzyloxyphenol is used in the synthesis of bis (4-benzyloxyphenoxy)phenyl phosphine oxide. It plays an essential role in the preparation of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .

Synthesis Analysis

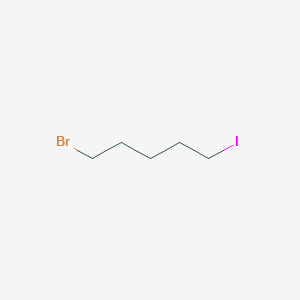

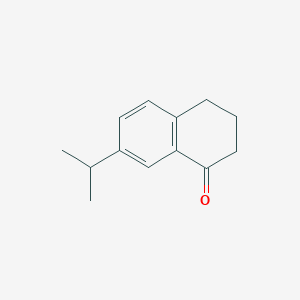

Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported . An alternative method for the synthesis of similar compounds via bromination, benzyl protection and halogen exchange reaction from 4-tert-octylphenol has been developed .Molecular Structure Analysis

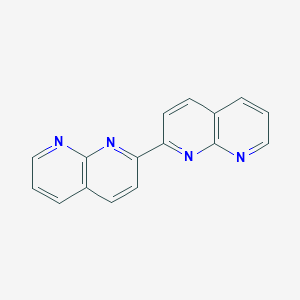

The molecular structure of similar compounds is characterized by the presence of nitrogen atoms, which can participate in hydrogen bonding and contribute to the stability of the molecule .Chemical Reactions Analysis

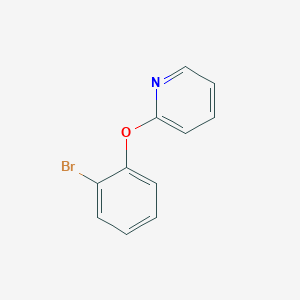

The reactivity of similar compounds can be quite diverse. One paper discusses the application of pyridine derivatives for the removal of metal ions from aqueous solutions, indicating their potential use in complexation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are influenced by their molecular structure. For instance, polyimides derived from pyridine-containing monomers exhibit exceptional thermal and thermooxidative stability.Scientific Research Applications

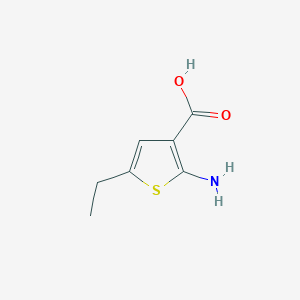

- Field : Biochemistry

- Application : The compound is used in the synthesis of Schiff base ligands, which are then used to create transition metal complexes. These complexes have been found to have antioxidant and antimicrobial activity .

- Method : The Schiff base ligands are synthesized by a condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Results : The synthesized metal(II) complexes were found to be highly potent antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The metal(II) complexes also showed more potent antimicrobial activity than the free Schiff base ligands .

- Field : Organic Chemistry

- Application : 4-Benzyloxyphenol, a related compound, is used in the synthesis of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid .

- Method : The exact method is not specified, but it involves the reaction of 4-Benzyloxyphenol with heterocyclic amines in nitrosyl sulphuric acid .

- Results : The result is the formation of hetaryl-azophenol dyes, which have applications in polyester fiber dyeing and in the rubber industry .

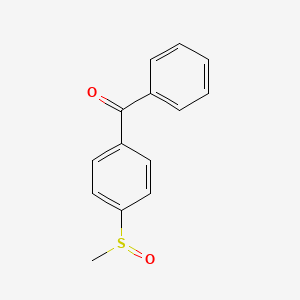

- Field : Pharmaceutical and Medicinal Chemistry

- Application : A related compound, 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one, is used in the synthesis of novel chalcone derivatives .

- Method : The chalcone derivatives are synthesized by coupling with aromatic substituted .

- Results : The synthesized chalcone derivatives have wide applications in pharmaceutical and medicinal chemistry .

Antioxidant and Antimicrobial Activity

Synthesis of Hetaryl-Azophenol Dyes

Synthesis of Chalcone Derivatives

- Field : Medicinal Chemistry

- Application : A related compound, 4-Benzyloxy-benzylamino, has been used to develop efficacious, potent, and isoform selective PPARα agonists as leads for retinal disorders .

- Method : The exact method is not specified, but it involves the evolution of a 4-Benzyloxy-benzylamino chemotype .

- Results : The developed compounds showed proof-of-concept in vivo efficacy in a streptozotocin-induced vascular leakage model (rat) and reached cellular potencies <50 nM and exhibited >2,700-fold selectivity for PPARα over other PPAR isoforms .

- Field : Biochemistry

- Application : 4-(benzyloxy)-2-hydroxybenzaldehyde, a related compound, is used in the synthesis of Schiff base ligands, which are then used to create transition metal complexes. These complexes have been found to have antioxidant and antimicrobial activity .

- Method : The Schiff base ligands are synthesized by a condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .

- Results : The synthesized metal(II) complexes were found to be highly potent antioxidants and showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The metal(II) complexes also showed more potent antimicrobial activity than the free Schiff base ligands .

PPARα Agonists for Retinal Disorders

Antioxidant and Antimicrobial Activity of Transition Metal Complexes

- Crystalline Effects on 4-(Benzyloxy)Benzaldehyde Properties

- Field : Physical Chemistry

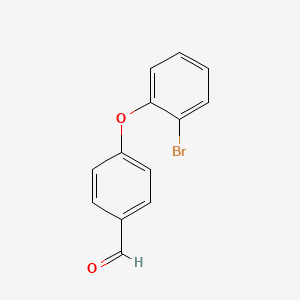

- Application : The properties of 4-(benzyloxy)benzaldehyde (BBA), a pharmaceutically important compound, have been investigated through density functional theory (DFT) calculations .

- Method : The properties of original crystalline and optimized gaseous structures have been evaluated to recognize the crystalline effects . In addition to the structural properties, nuclear magnetic resonance (NMR) properties have also been evaluated for both investigated systems to better detect the effects at atomic levels .

- Results : The results indicated that the structural shape of BBA is significantly changed in the optimized gaseous system, showing significant crystalline effects on the geometrical positions . Moreover, the magnitudes for energies and dipole moments indicate notable effects on the electronic properties . The evaluated NMR properties also show that the atoms of aromatic systems detect significant changes more than the atoms of aliphatic systems in the investigated BBA .

Safety And Hazards

properties

IUPAC Name |

4-phenylmethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-15-10-9-14-13(15)7-4-8-16(14)18-11-12-5-2-1-3-6-12/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWDWAGEQXIWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545102 | |

| Record name | 4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzyloxy)-2,3-dihydro-1H-inden-1-one | |

CAS RN |

86045-82-1 | |

| Record name | 4-(Benzyloxy)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B1282412.png)

![8-Oxabicyclo[3.2.1]octan-3-one](/img/structure/B1282416.png)